InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2
.
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, also known as Prasugrel alpha-hydroxy impurity, is a significant compound in medicinal chemistry, particularly in the development of antiplatelet drugs. Its molecular formula is CHF O, and it has a molecular weight of 194.2 g/mol. This compound features a cyclopropyl group and a fluorophenyl moiety, which contribute to its chemical properties and biological activity.
The compound is commonly synthesized for research purposes and is available from various chemical suppliers. Its relevance in pharmacology stems from its role as an impurity in the synthesis of Prasugrel, an antiplatelet medication used to prevent thrombotic cardiovascular events.
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone belongs to the class of ketones, specifically aromatic ketones due to the presence of a phenyl ring. The cyclopropyl structure adds unique steric and electronic properties that influence its reactivity and interactions with biological targets.
The synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone typically involves several steps:
For example, one method involves treating a solution of trimethylsulfoxonium iodide with sodium hydride followed by the addition of an enone at sub-zero temperatures. This approach has been shown to yield the desired product effectively when conditions are carefully controlled .
The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone can be represented using various notations:
These representations highlight the compound's functional groups and stereochemistry, which are essential for its biological activity.
The compound's physical properties include:
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone participates in various chemical reactions typical for ketones:
These reactions are significant for its application in synthesizing more complex molecules or derivatives used in medicinal chemistry.
For instance, when subjected to reduction using lithium aluminum hydride, the ketone can be converted into its corresponding alcohol, which may have different pharmacological properties.
As a prodrug, 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone requires metabolic activation to exert its effects.
It primarily targets P2Y12 type ADP receptors on platelets. Upon activation, it inhibits ADP-mediated platelet aggregation, thereby reducing the risk of thrombotic events. The bioavailability of Prasugrel (the parent drug) is approximately 79%, indicating effective absorption and action within the body .
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is generally characterized by:
Key chemical properties include:
These properties are critical for handling and application in laboratory settings.
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone has several applications in scientific research:
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone (CAS 1100905-45-0) is a synthetically engineered organic compound of significant importance in modern pharmaceutical chemistry. Characterized by the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol, this β-hydroxyketone features a cyclopropyl carbonyl group attached to a chiral α-hydroxybenzyl moiety with ortho-fluorine substitution [1] [10]. Its structural complexity arises from the juxtaposition of an electron-withdrawing carbonyl group, an electron-donating hydroxyl group, and an aromatic system with halogen substitution, creating distinctive electronic properties that facilitate diverse chemical transformations. The compound exists as a white to off-white crystalline solid at room temperature and serves as a crucial synthetic building block rather than a final therapeutic agent [4]. Since its development in the early 2000s, this molecule has become an indispensable intermediate in the multistep synthesis of prasugrel and related antithrombotic agents, representing a key milestone in rational synthetic route design for complex therapeutic molecules [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: